An In-depth Technical Guide to 2,4,5-Trichloro-6-methylpyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4,5-Trichloro-6-methylpyrimidine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles stand out as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the synthesis of complex molecular architectures with significant biological activity. Among these, 2,4,5-Trichloro-6-methylpyrimidine is a compound of increasing interest. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic routes, characteristic reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4,5-Trichloro-6-methylpyrimidine is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.
Core Properties
The key physical and chemical properties of 2,4,5-Trichloro-6-methylpyrimidine are summarized in the table below. It is important to note that while some data is experimentally determined, other values are computed.
| Property | Value | Source |
| CAS Number | 6554-69-4 | [1] |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | [1] |
| Boiling Point | 259.8 °C at 760 mmHg | [1] |
| Density | 1.542 g/cm³ | [1] |
| Solubility | Insoluble in water (predicted) | [1] |
| LogP | 2.745 | [1] |
| Refractive Index | 1.569 | [1] |
Spectral Data Analysis
-
¹H NMR: A single singlet is expected for the methyl protons (-CH₃), likely in the range of 2.0-3.0 ppm.
-
¹³C NMR: Five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-Cl, C=N, and C=C stretching vibrations within the pyrimidine ring. The spectrum of the related 2,4,6-trichloropyrimidine shows prominent ring stretching modes.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Synthesis and Purification
The synthesis of polychlorinated pyrimidines typically involves the chlorination of a suitable pyrimidine precursor. While a specific, detailed protocol for 2,4,5-Trichloro-6-methylpyrimidine is not widely published, a general and robust method can be adapted from the synthesis of related compounds, such as 2,4,6-trichloropyrimidine, which often starts from barbituric acid.[6][7]
Conceptual Synthetic Workflow
The synthesis of 2,4,5-Trichloro-6-methylpyrimidine can be conceptually approached through the chlorination of a corresponding methyl-substituted pyrimidine precursor. A plausible synthetic route is outlined below.
Caption: Conceptual synthesis of 2,4,5-Trichloro-6-methylpyrimidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on established methods for the synthesis of similar trichloropyrimidines.[6][7]
Step 1: Chlorination of 6-Methyluracil
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyluracil (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Slowly add phosphorus pentachloride (PCl₅, 3-5 eq) to the mixture in portions.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
The crude 2,4,5-Trichloro-6-methylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reactivity and Synthetic Applications
The reactivity of 2,4,5-Trichloro-6-methylpyrimidine is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2, C4, and C5 positions exhibit differential reactivity towards nucleophiles, allowing for regioselective functionalization. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4 > C2 > C5. This selectivity is governed by the electronic properties of the pyrimidine ring, where the C4 and C2 positions are more electron-deficient.
Caption: Regioselectivity in SNAr reactions of 2,4,5-Trichloro-6-methylpyrimidine.
This regioselectivity is crucial in the synthesis of kinase inhibitors, where specific substitution patterns are required for biological activity. For instance, the C4 position is often substituted with an amine-containing moiety to form a key hydrogen bond with the hinge region of the kinase.
Palladium-Catalyzed Cross-Coupling Reactions
2,4,5-Trichloro-6-methylpyrimidine is also a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrimidine derivatives.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups.[8][9] The reactivity of the chlorine atoms generally follows the same trend as in SNAr reactions, allowing for site-selective arylation.
Protocol for Suzuki-Miyaura Coupling (General)
-
In a reaction vessel, combine 2,4,5-Trichloro-6-methylpyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[10][11][12] The 2,4-diaminopyrimidine motif, readily accessible from 2,4-dichloropyrimidines, is a common feature in many ATP-competitive kinase inhibitors, as it mimics the adenine core of ATP and forms crucial hydrogen bonds with the kinase hinge region. The 6-methyl group in 2,4,5-Trichloro-6-methylpyrimidine can provide additional steric and electronic interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.
Safety and Handling
-
Health Hazards: Causes skin, eye, and respiratory tract irritation.[13][14][17] May be harmful if swallowed or in contact with skin.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]
Analytical Methods
The purity and identity of 2,4,5-Trichloro-6-methylpyrimidine can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a suitable starting point.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both separation and identification, providing information on both the retention time and the mass spectrum of the compound.
Conclusion
2,4,5-Trichloro-6-methylpyrimidine is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and predictable reactivity patterns, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the synthesis of complex molecular targets. The pyrimidine core, a privileged scaffold in kinase inhibitor design, further underscores the importance of this compound in the development of novel therapeutics. As with all reactive chemical intermediates, adherence to strict safety protocols during handling and use is paramount. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize 2,4,5-Trichloro-6-methylpyrimidine in their research endeavors.
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